
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole is an organic compound that features an isocyanate group attached to a methyl-substituted oxazole ring
Vorbereitungsmethoden
The synthesis of 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole typically involves the reaction of 3,4-dimethyl-1,2-oxazole with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene.
Analyse Chemischer Reaktionen
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole undergoes several types of chemical reactions:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water, to form carbamic acids, which decompose to amines and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed are ureas, urethanes, and polyurethanes.
Wissenschaftliche Forschungsanwendungen
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable in the production of foams, coatings, and adhesives.
Materials Science: The compound’s reactivity makes it useful in creating cross-linked polymers with enhanced mechanical properties.
Biological Research: It can be used to modify biomolecules through isocyanate chemistry, potentially leading to new bioconjugates for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole primarily involves its isocyanate group, which is highly reactive towards nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets are typically compounds with active hydrogen atoms, such as amines and alcohols .
Vergleich Mit ähnlichen Verbindungen
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole can be compared to other isocyanate-containing compounds such as:
Isophorone diisocyanate: Used in the production of polyurethanes with different mechanical properties.
Methylene diphenyl diisocyanate: Another widely used isocyanate in the production of rigid polyurethane foams.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other isocyanates.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-(isocyanatomethyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(2)9-11-7(5)3-8-4-10/h3H2,1-2H3 |
InChI-Schlüssel |
MOLCFRIDADMWGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


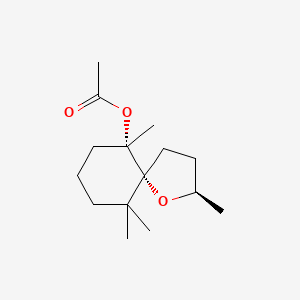



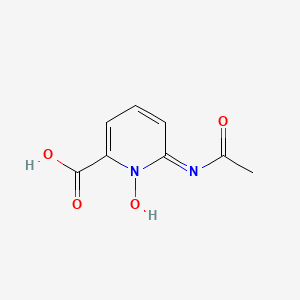

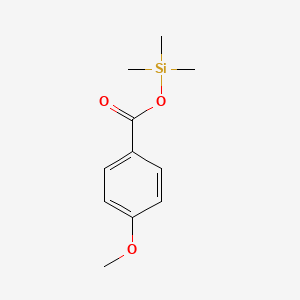
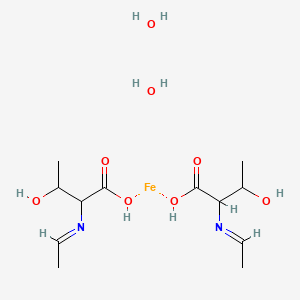
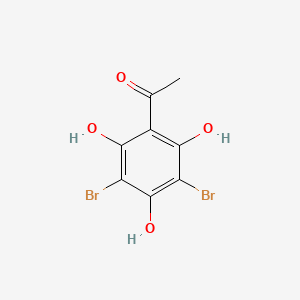
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
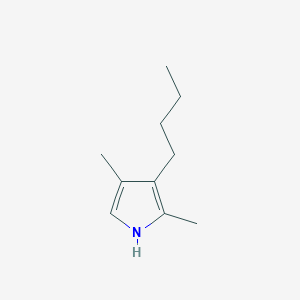
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

